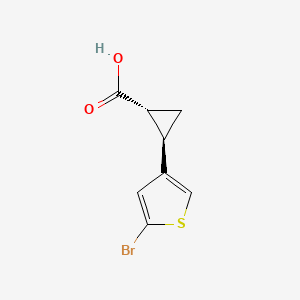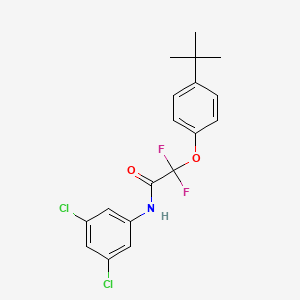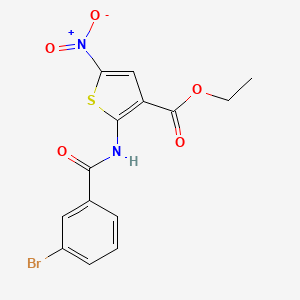![molecular formula C8H6F2O3 B2749132 (2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid CAS No. 2155873-12-2](/img/structure/B2749132.png)
(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Sustainable Chemical Synthesis
One study highlights a scalable carboxylation route to furan-2,5-dicarboxylic acid (FDCA), a biomass-derived compound used for making polymers like polyethylene furandicarboxylate (PEF), offering an eco-friendly alternative to petroleum-derived materials (Dick et al., 2017). This process is advantageous as it uses 2-furoic acid derived from inedible lignocellulosic biomass, avoiding the need for edible fructose as feedstock, thus making the synthesis more sustainable and environmentally friendly.
Biocatalytic Production
Another study focuses on the biocatalytic production of FDCA, emphasizing its importance as a sustainable substitute for petroleum-derived terephthalic acid. The review discusses various catalytic methods for FDCA synthesis, including chemocatalysis and biocatalysis, highlighting the latter's advantages such as mild reaction conditions and high selectivity (Yuan et al., 2019).
Enzymatic Catalysis
Research on enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to FDCA reveals an innovative approach using FAD-dependent enzymes. This method demonstrates the potential for high-yield FDCA production at ambient conditions, offering an efficient and environmentally friendly alternative to chemical synthesis (Dijkman, Groothuis, & Fraaije, 2014).
Catalytic Synthesis Innovations
Another study presents a novel catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid. This route transitions from C5 to C6 derivatives in biomass utilization, showcasing a promising method for producing FDCA from more readily available and non-food competitive biomass sources (Zhang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)6-3-1-5(13-6)2-4-7(11)12/h1-4,8H,(H,11,12)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEUDXXXNIMTJK-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)F)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)C(F)F)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-benzyl-3-oxo-2-phenyl-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2749050.png)


![Spiro[3.3]heptane-1,3-diamine;dihydrochloride](/img/structure/B2749054.png)

![N-cyclohexyl-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2749057.png)
![[2-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2749058.png)
![3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2749063.png)
![1-[5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2749064.png)



![N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide dihydrochloride](/img/structure/B2749071.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2749072.png)
